molecular formula C13H12N2OS2 B5749373 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B5749373
M. Wt: 276.4 g/mol
InChI Key: NASHEFOOQOUQAV-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide typically involves the condensation of appropriate thiophene derivatives. One common method is the Gewald reaction, which involves the reaction of a ketone, a cyanoacetamide, and elemental sulfur under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, alkyl halides, Lewis acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its cyano and carboxamide groups contribute to its potential as a versatile intermediate in organic synthesis and its biological activity .

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-3-9-8(2)18-13(10(9)7-14)15-12(16)11-5-4-6-17-11/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASHEFOOQOUQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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